

Application Notes and Protocols: Sdz 90-215 in Chemical Genomics Screens

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Compound of Interest

Compound Name: Sdz 90-215

Cat. No.: B15598346

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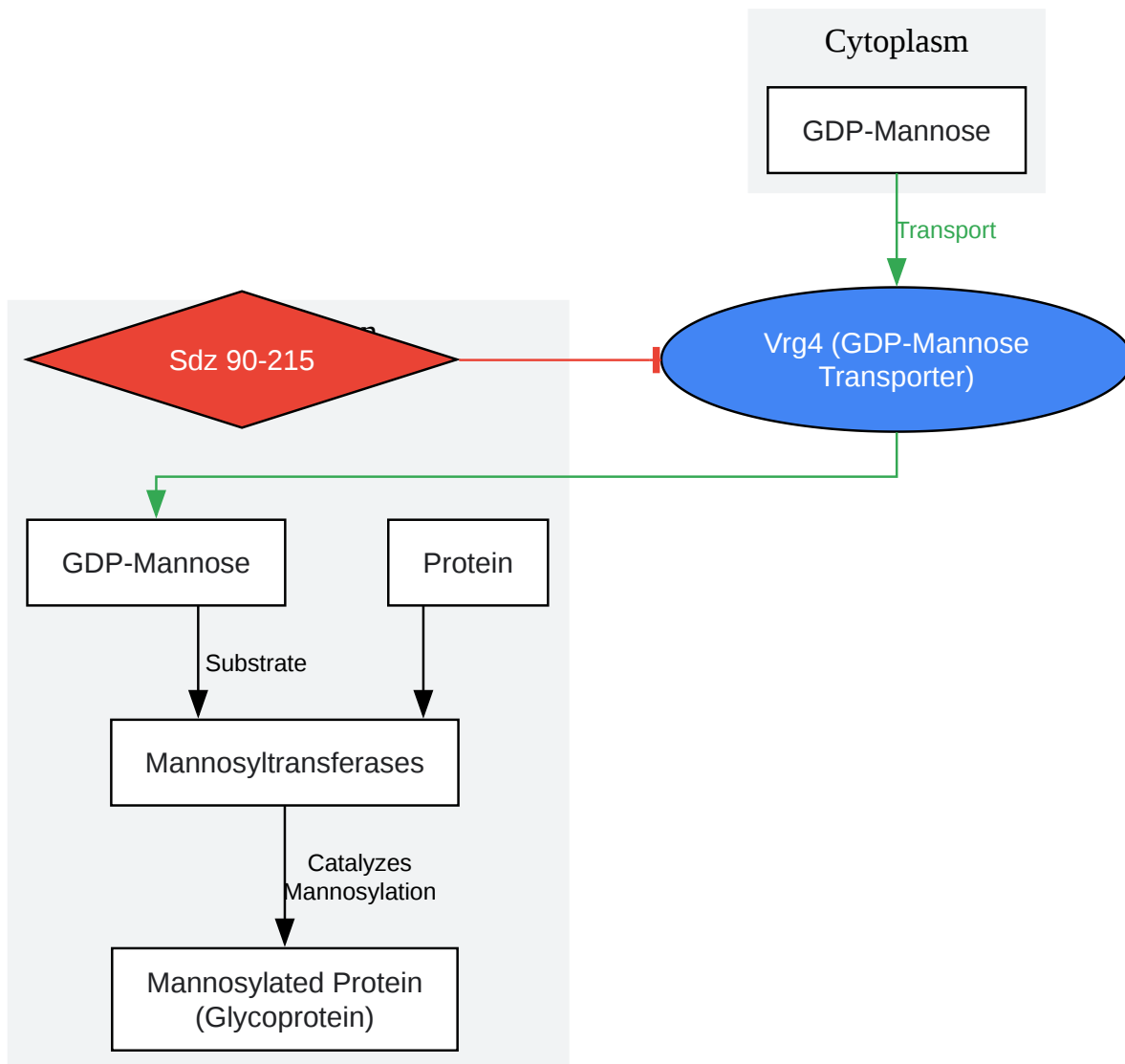
These application notes provide a comprehensive overview and detailed protocols for utilizing **Sdz 90-215**, a natural antifungal cyclopeptide, in chemical genomics screens for target identification and pathway analysis.

Introduction

Sdz 90-215 is a potent antifungal agent secreted by *Septoria* species. Through large-scale chemical genomics screens in *Saccharomyces cerevisiae*, its primary target has been identified as Vrg4, an essential GDP-mannose transporter located in the Golgi complex.^{[1][2][3]} Inhibition of Vrg4 disrupts the transport of GDP-mannose from the cytoplasm into the Golgi lumen, a critical step for protein mannosylation and the biosynthesis of mannan.^{[3][4]} This disruption of a fundamental cellular process makes **Sdz 90-215** a valuable tool for studying glycosylation pathways and for identifying potential synergistic interactions with other antifungal compounds.

Mechanism of Action

The primary mechanism of action of **Sdz 90-215** is the inhibition of Vrg4. This leads to a depletion of the GDP-mannose pool within the Golgi, thereby inhibiting the function of mannosyltransferases that are essential for the glycosylation of proteins and lipids. The consequence is a compromised cell wall integrity and ultimately, cell death.



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Caption: Mechanism of action of **Sdz 90-215**.

Quantitative Data Summary

The following tables summarize key quantitative data from chemical genomics and synergy screens involving **Sdz 90-215**.

Table 1: Hypersensitivity of Yeast Strains to **Sdz 90-215**

Yeast Strain	Genetic Background	Sdz 90-215 Conc.	Observation	Reference
vrg4Δ/+	Heterozygous Diploid Knockout	3, 4, 6 μg/mL	Significantly hypersensitive	[1][2]
yor1Δ/+	Heterozygous Diploid Knockout	3, 4, 6 μg/mL	Significantly hypersensitive	[1][2]

| yor1Δ/Δ | Homozygous Diploid Knockout | Not specified | Extremely hypersensitive |[2] |

Table 2: Synergistic and Additive Interactions of **Sdz 90-215**

Compound	Interacting Strain/Condition	Combination Index (CI)	Interaction Type	Reference
Auxin	VRG4-AID strain	0.36	Synergy	[1]
Auxin	LCB2-AID strain	1.01	No Synergy	[1]

| Micafungin | C. glabrata | ~1.0 | Additive |[3] |

Table 3: Relative IC50 of **Sdz 90-215** in VRG4 Overexpressing Strains

Plasmid	Description	Relative IC50 (Fold Change)	Reference
Empty Plasmid	Control	1.0	[1]
High-dosage VRG4	Overexpression of wild-type VRG4	Increased resistance	[1]

| VRG4 derivatives | Plasmids with mutations in VRG4 | Varied resistance |[1] |

Experimental Protocols

Protocol 1: Chemical Genomics Screen for Hypersensitivity

This protocol is adapted from large-scale yeast chemical genomics screens to identify gene deletions that confer hypersensitivity to a compound of interest.

Objective: To identify yeast deletion strains that are hypersensitive to **Sdz 90-215**.

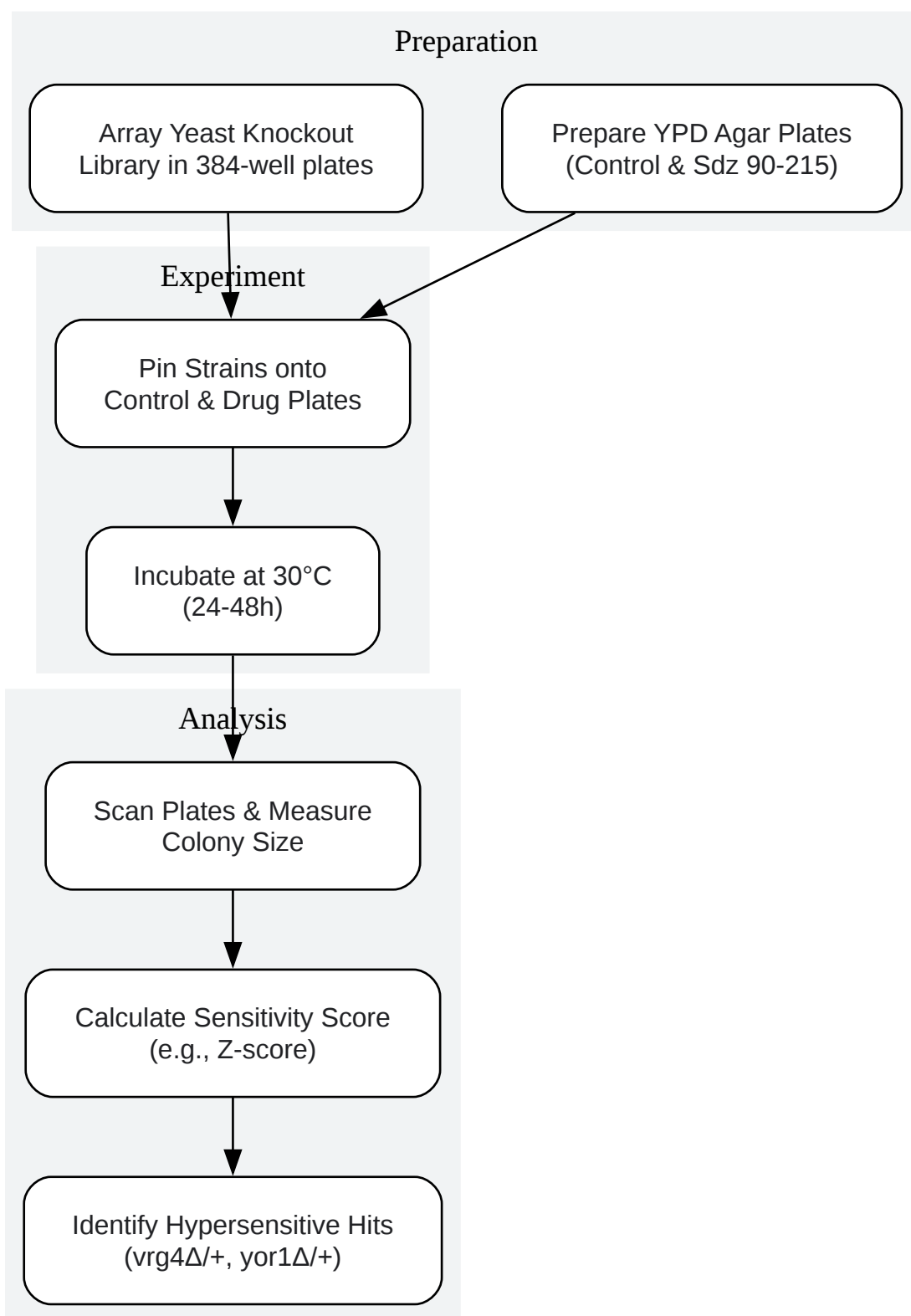
Materials:

- Yeast heterozygous diploid knockout library
- YPD agar plates
- **Sdz 90-215** (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well or 384-well plates
- Replicating pinner

Procedure:

- **Prepare Media:** Prepare YPD agar plates containing a final concentration of DMSO (vehicle control) and YPD agar plates with the desired final concentrations of **Sdz 90-215** (e.g., 3, 4, and 6 $\mu\text{g/mL}$).
- **Array Strains:** Arrange the yeast heterozygous knockout library in a 96- or 384-well plate format with YPD liquid media. Grow overnight to saturation.
- **Pin Strains:** Using a replicating pinner, transfer a small inoculum of each yeast strain from the master plates onto the control and **Sdz 90-215**-containing YPD agar plates.
- **Incubation:** Incubate the plates at 30°C for 24-48 hours.

- Data Acquisition: Scan the plates to acquire high-resolution images.
- Data Analysis: Measure the colony size for each strain on the control and drug-containing plates. Calculate a sensitivity score for each strain by comparing its growth on the **Sdz 90-215** plates to the control plate. A common method is to calculate a Z-score for each strain's growth relative to the average growth on the plate. Strains with a significantly lower growth score (e.g., Z-score < -2) are considered hypersensitive "hits."



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Caption: Workflow for a chemical genomics screen.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the interaction between **Sdz 90-215** and another compound (e.g., auxin or micafungin).

Objective: To determine if **Sdz 90-215** acts synergistically, additively, or antagonistically with another compound.

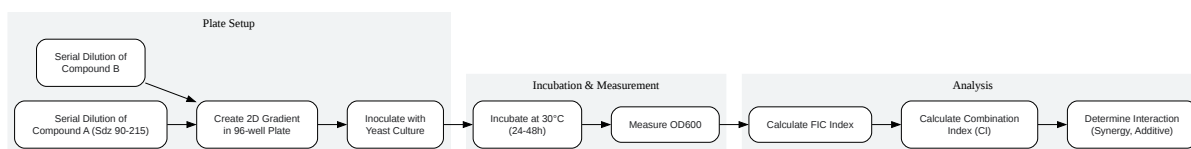
Materials:

- Yeast strain of interest (e.g., VRG4-AID strain)
- Appropriate liquid media (e.g., YPD)
- **Sdz 90-215**
- Second compound of interest
- 96-well microtiter plates
- Plate reader for OD600 measurements

Procedure:

- Prepare Drug Dilutions: Create a serial dilution of **Sdz 90-215** and the second compound in the appropriate liquid media.
- Set up Checkerboard Plate: In a 96-well plate, create a two-dimensional gradient of the two compounds. Typically, **Sdz 90-215** is diluted along the rows and the second compound is diluted along the columns. Include wells with each drug alone and a no-drug control.
- Inoculate Yeast: Inoculate the wells with a low density of the yeast strain (e.g., 1×10^5 cells/mL).
- Incubation: Incubate the plate at 30°C with shaking for 24-48 hours, or until the no-drug control well shows significant growth.
- Measure Growth: Measure the optical density at 600 nm (OD600) for each well.

- Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination wells that show significant growth inhibition. The FIC is the MIC of the drug in combination divided by the MIC of the drug alone. The Combination Index (CI) is calculated as: $CI = FIC(A) + FIC(B)$.
 - $CI < 1$: Synergy
 - $CI = 1$: Additivity
 - $CI > 1$: Antagonism



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